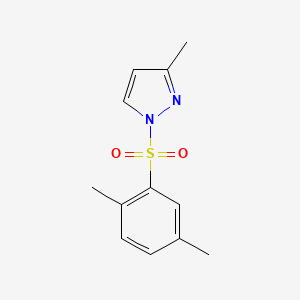![molecular formula C9H7FN2OS B2367366 N-(4-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 897618-17-6](/img/structure/B2367366.png)
N-(4-fluorobenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)acetamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are organic compounds that are bicyclic in nature, consisting of the fusion of a benzene ring and a thiazole ring . They have been found to possess a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides were synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole .Scientific Research Applications
Antimicrobial Activity
N-(4-fluorobenzo[d]thiazol-2-yl)acetamide derivatives have been explored for their antimicrobial properties. Compounds with this structure have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA), as well as other bacterial and fungal strains, suggesting potential use in addressing antimicrobial resistance issues (Anuse et al., 2019).
Urease Inhibition
These compounds have also been evaluated for urease inhibition, showing significant activity that surpassed standard treatments in tests. Molecular docking studies indicate that these acetamide derivatives interact with the non-metallic active site of the urease enzyme, hinting at their potential in therapeutic applications (Gull et al., 2016).
Anticancer Properties
In cancer research, this compound derivatives have been synthesized and evaluated for their effect on human lung and breast carcinoma cell lines. Some of these compounds displayed promising activity against these cancer cell lines, offering insights into potential therapeutic applications (Alsantali et al., 2020).
Anti-Inflammatory Activity
These compounds have also been synthesized with modifications aimed at evaluating their anti-inflammatory potential. Certain derivatives have shown significant anti-inflammatory activity, broadening their scope of potential therapeutic use (Sunder et al., 2013).
Anticonvulsant Activities
Derivatives of this compound have been investigated for their anticonvulsant properties. Some analogues exhibited excellent protection against seizures in animal models, suggesting their potential as novel anticonvulsant agents (Kohn et al., 1993).
Future Directions
Mechanism of Action
Target of Action
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide, also known as N-(4-fluorobenzo[d]thiazol-2-yl)acetamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall, which is essential for the survival and proliferation of Mycobacterium tuberculosis . The inhibition potency of new benzothiazole derivatives against M. tuberculosis has been found to be better than standard reference drugs .
Biochemical Pathways
The action of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives, which include N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide, have shown antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Cellular Effects
The cellular effects of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide are still under investigation. It is known that benzothiazole derivatives have shown inhibitory effects against M. tuberculosis, suggesting that they may have significant impacts on cellular processes .
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit various enzymes, suggesting that they may interact with these enzymes at the molecular level .
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVJZVBRTQMUOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2367284.png)




![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)

![Imidazo[1,5-a]pyridine-3-sulfonyl fluoride](/img/structure/B2367295.png)
![Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2367296.png)

![3-[3-(Hydroxymethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2367298.png)
![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)
